molecular formula C13H9NO2S B13621907 2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid

2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid

Cat. No.: B13621907
M. Wt: 243.28 g/mol
InChI Key: BITWRBMJTRZSSL-UHFFFAOYSA-N
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Description

2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid is an organic compound that features both an isothiocyanate group and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid typically involves the reaction of 2-(naphthalen-2-yl)acetic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: 2-(naphthalen-2-yl)acetic acid

    Reagent: Thiophosgene (CSCl2)

    Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Addition Reactions: The double bond in the isothiocyanate group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a suitable solvent.

Major Products

    Thiourea Derivatives: Formed from the reaction with amines

    Thiocarbamates: Formed from the reaction with alcohols

Scientific Research Applications

2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The naphthalene ring may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yloxy)acetic acid
  • 2-(Naphthalen-2-yl)acetic acid
  • 2-(Naphthalen-1-yl)acetic acid

Uniqueness

2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid is unique due to the presence of both the isothiocyanate group and the naphthalene ring. This combination imparts distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

2-isothiocyanato-2-naphthalen-2-ylacetic acid

InChI

InChI=1S/C13H9NO2S/c15-13(16)12(14-8-17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,(H,15,16)

InChI Key

BITWRBMJTRZSSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N=C=S

Origin of Product

United States

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